molecular formula C14H22O2 B13777279 3-Phenyl-3-propylpentane-1,5-diol CAS No. 83763-12-6

3-Phenyl-3-propylpentane-1,5-diol

Cat. No.: B13777279
CAS No.: 83763-12-6
M. Wt: 222.32 g/mol
InChI Key: RCNZXFQYVXUHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Chemical Classifications

3-Phenyl-3-propylpentane-1,5-diol is a molecule with the chemical formula C₁₄H₂₂O₂. alfa-chemistry.com Its structure is defined by a central pentane (B18724) backbone. At the third carbon position of this chain, two significant functional groups are attached: a phenyl group and a propyl group. This substitution at a single carbon atom creates a quaternary center, a notable feature of its molecular topology. Additionally, the molecule possesses two primary hydroxyl (-OH) groups at the terminal positions of the pentane chain (carbons 1 and 5).

The presence of these functional groups allows for its classification into several categories. Primarily, it is an alcohol, and more specifically, a diol, due to the two hydroxyl groups. The hydroxyl groups are primary, meaning they are attached to a carbon atom that is bonded to only one other carbon atom. The molecule can also be classified as an aromatic compound because of the phenyl ring. The combination of a five-carbon chain with a phenyl and a propyl group at the central position makes it a substituted pentanediol (B8720305).

The spatial arrangement of the atoms and the presence of the bulky phenyl and propyl groups at the tertiary carbon center influence its physical and chemical properties. These structural characteristics are pivotal in determining its reactivity, solubility, and interaction with other molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 83763-12-6 alfa-chemistry.com
Molecular Formula C₁₄H₂₂O₂ alfa-chemistry.com
Molecular Weight 222.32 g/mol alfa-chemistry.com
Boiling Point 384.8°C at 760 mmHg alfa-chemistry.com
Density 1.023 g/cm³ alfa-chemistry.com
Flash Point 181°C alfa-chemistry.com
LogP 2.48930 guidechem.com

Significance within Chemical Synthesis and Material Science

The bifunctional nature of this compound, with its two primary hydroxyl groups, makes it a potentially valuable monomer in the synthesis of polymers. Diols are fundamental building blocks for step-growth polymerization, particularly in the creation of polyesters and polyurethanes. The reaction of the diol with a dicarboxylic acid or its derivative would lead to the formation of a polyester (B1180765) chain.

The specific structure of this compound, featuring a central phenyl and propyl group, can impart unique properties to the resulting polymers. These pendant groups can influence the polymer's thermal properties, such as its glass transition temperature, as well as its mechanical characteristics and solubility. The rigid phenyl group can enhance thermal stability, while the flexible propyl group may affect the polymer's flexibility.

In the broader context of material science, the incorporation of such specialized diols into polymer backbones is a strategy to fine-tune material properties for specific applications. While detailed research on polymers derived specifically from this compound is not extensively documented in widely available literature, the principles of polymer chemistry suggest its potential utility. For instance, the synthesis of polyesters from various diols, such as (R)-1,3-Butanediol, with diacids demonstrates how the choice of monomer directly influences the final properties of the material. nsf.gov The unique substitution pattern of this compound offers a pathway to novel materials with tailored characteristics.

The compound can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC), which is a standard method for separating and identifying components in a mixture. sielc.com This analytical utility is crucial for quality control and research purposes in both its synthesis and its application in material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

83763-12-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3-phenyl-3-propylpentane-1,5-diol

InChI

InChI=1S/C14H22O2/c1-2-8-14(9-11-15,10-12-16)13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3

InChI Key

RCNZXFQYVXUHBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)(CCO)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenyl 3 Propylpentane 1,5 Diol

Strategic Approaches for Carbon Backbone Construction

The creation of the core carbon structure of 3-phenyl-3-propylpentane-1,5-diol is a critical step in its synthesis. Various classical and modern organic reactions can be employed to achieve this, each with its own advantages and limitations.

Aldol (B89426) Condensation Pathways

While direct synthesis of this compound via a single aldol condensation is not straightforward, a vinylogous aldol reaction represents a plausible, albeit multi-step, approach. This would involve the reaction of an extended enolate with a suitable carbonyl compound. For instance, the lithium enolate of a γ-unsaturated ketone could potentially react with an aldehyde. However, controlling the regioselectivity of such reactions to favor γ-alkylation over the more common α-alkylation can be challenging.

A more general application of aldol-type reactions involves the synthesis of precursors. For example, a crossed aldol condensation between an appropriate ketone and aldehyde could furnish an α,β-unsaturated ketone, which could then be further elaborated to the target diol. The Claisen-Schmidt reaction, a base-catalyzed condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, is a well-established method for forming carbon-carbon bonds. scribd.com

Grignard Reaction Sequences

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. organic-chemistry.orgchemistrysteps.com The synthesis of a tertiary diol like this compound can be efficiently achieved using a Grignard reagent with a suitable electrophile. A common strategy involves the reaction of a Grignard reagent with an ester or lactone. masterorganicchemistry.com

For the synthesis of this compound, a potential route would involve the reaction of two equivalents of a propyl Grignard reagent (e.g., propylmagnesium bromide) with a diethyl 3-phenylglutarate. The first equivalent would add to one of the ester groups to form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent to form the tertiary alcohol. A subsequent reduction of the remaining ester group would yield the desired 1,5-diol. Alternatively, reacting a phenyl Grignard reagent with diethyl 3-propylglutarate would also lead to the target structure.

Table 1: Illustrative Grignard Reaction for Tertiary Alcohol Synthesis

Grignard ReagentKetone SubstrateProduct
Alkylmagnesium halideKetoneTertiary Alcohol
Phenylmagnesium bromideAcetone2-Phenyl-2-propanol

This table illustrates the general principle of Grignard reactions for tertiary alcohol synthesis and does not represent the direct synthesis of this compound.

Electrochemical Synthetic Routes

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical synthesis. rsc.orgchemrxiv.org While a direct electrochemical synthesis of this compound has not been extensively reported, the principles of electrochemical diol synthesis can be applied. Electrochemical oxidation of alkenes can lead to the formation of diols, often with good stereocontrol. rsc.org

A hypothetical electrochemical route could involve the hydrocarboxylation of a suitable diene precursor followed by reduction. More generally, electrochemical methods are employed for the synthesis of diols from simpler starting materials, such as the electrochemical dihydroxylation of alkenes in the presence of a suitable mediator and water as the oxygen source. organic-chemistry.org

Reduction Strategies for Diester Precursors

The reduction of diester precursors is a common and effective method for the synthesis of 1,5-diols. orgsyn.org A suitable precursor for this compound would be a 3-phenyl-3-propylglutarate diester. This diester can be reduced to the corresponding diol using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. youtube.comyoutube.comharvard.edu The reaction proceeds via the formation of an alkoxide intermediate and requires a subsequent aqueous workup to liberate the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, although its reactivity can be enhanced by the addition of certain additives. youtube.com

Another useful reducing agent is Diisobutylaluminium hydride (DIBAL-H). By carefully controlling the reaction conditions, particularly at low temperatures, it is possible to selectively reduce esters to aldehydes. youtube.com However, for the synthesis of the diol, complete reduction to the alcohol is desired.

Table 2: Common Reducing Agents for Ester to Alcohol Conversion

Reducing AgentReactivity with EstersTypical Solvents
Lithium aluminum hydride (LiAlH₄)HighDiethyl ether, THF
Sodium borohydride (NaBH₄)Low (can be enhanced)Protic solvents (e.g., ethanol)
Diisobutylaluminium hydride (DIBAL-H)High (can be controlled for partial reduction)Toluene, Hexane

Stereoselective Synthesis of Enantiopure this compound

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure) requires the use of stereoselective methods.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as alkenes or ketones, to produce chiral products. This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand.

A potential strategy for the asymmetric synthesis of this compound could involve the asymmetric hydrogenation of a prochiral unsaturated precursor. For example, a 3-phenyl-3-propyl-pent-2-ene-1,5-dioate could be synthesized and then subjected to asymmetric hydrogenation to introduce the chiral center. The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, are commonly used for this purpose.

The development of chiral organocatalysts has also provided new avenues for asymmetric synthesis. For instance, chiral 1,3-diols can be synthesized with high enantiomeric purity through a two-step process involving an asymmetric aldol reaction followed by an asymmetric reduction. acs.org While not a direct hydrogenation, this highlights the use of chiral catalysts to control stereochemistry in diol synthesis.

Table 3: Examples of Chiral Ligands Used in Asymmetric Catalysis

Ligand TypeExampleApplication
Chiral PhosphinesBINAPAsymmetric Hydrogenation
Chiral DiolsTADDOLEnantioselective Addition Reactions
Chiral Amino AlcoholsProlinolAsymmetric Aldol Reactions

This table provides examples of chiral ligands and their general applications in asymmetric synthesis and does not imply their direct use in the synthesis of the title compound.

Chiral Auxiliary-Mediated Synthesis

The creation of the chiral quaternary center in this compound necessitates a robust method for asymmetric synthesis. One powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a potential approach would involve the use of a chiral auxiliary to control the addition of a propyl group to a suitable keto-ester precursor. For instance, an α-keto ester could be derivatized with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgharvard.edu The chiral environment created by the auxiliary would then direct the diastereoselective addition of a propyl organometallic reagent (e.g., propylmagnesium bromide or propyllithium) to the ketone carbonyl.

Subsequent reduction of the ester and removal of the chiral auxiliary would yield the desired enantiomerically enriched diol. The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the addition step.

Table 1: Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Propyl Addition

Chiral AuxiliaryPropylating AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinonePropylmagnesium bromideToluene-7895:5
(1R,2S)-(-)-EphedrinePropyllithiumTHF-7892:8
(-)-8-PhenylmentholPropylmagnesium bromideDiethyl ether-4088:12

This table presents hypothetical data based on typical selectivities observed in similar reactions.

Diastereoselective Approaches

In cases where a precursor to this compound already contains a stereocenter, diastereoselective reactions can be employed to create the desired final stereochemistry. A plausible strategy would involve the diastereoselective reduction of a β-hydroxy ketone precursor.

The Narasaka-Prasad reduction, for example, is a well-established method for the stereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. wikipedia.org This reaction utilizes a boron chelating agent, such as diethylmethoxyborane, to form a six-membered ring intermediate with the β-hydroxy ketone. Subsequent reduction with a hydride source, typically sodium borohydride, proceeds via an axial attack of the hydride on the opposite face of the directing hydroxyl group, leading to the syn-diol with high diastereoselectivity. wikipedia.org

A hypothetical precursor, 5-hydroxy-3-phenyl-3-propyl-pentanal, could be reduced in a diastereoselective manner to afford the target diol. The stereochemistry of the existing tertiary alcohol would direct the reduction of the aldehyde to furnish one of the two possible diastereomers of the 1,5-diol.

Protecting Group Chemistry in Multi-Step Synthesis

In a multi-step synthesis of a polyfunctional molecule like this compound, the judicious use of protecting groups is paramount. organic-chemistry.org Protecting groups are temporary modifications of functional groups to prevent them from reacting in subsequent chemical transformations. organic-chemistry.org

Influence of Protecting Groups on Reaction Outcomes

The choice of protecting group can have a profound impact on the outcome of subsequent reactions. The steric bulk of a protecting group can influence the stereoselectivity of a reaction by directing incoming reagents to the less hindered face of the molecule.

For instance, if one of the primary hydroxyl groups in a precursor to this compound were protected with a bulky group, it could influence the stereochemical outcome of a reaction at a neighboring prochiral center. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

Table 2: Common Protecting Groups for Hydroxyls and Their Deprotection Conditions

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleTBAF, THF or HF, pyridine (B92270)
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/C
Benzylidene acetalBenzaldehyde dimethyl acetal, Cu(OTf)₂H₂/Pd(OH)₂ or acid hydrolysis

This table provides a summary of common protecting groups and their standard deprotection methods. nih.gov

Emerging One-Pot Synthetic Methods

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govacs.org The development of a one-pot synthesis for this compound would be a highly desirable goal.

A hypothetical one-pot strategy could involve a tandem reaction sequence. For example, a Michael addition of a propyl nucleophile to an α,β-unsaturated ester, followed by an in-situ reduction of the ester and another carbonyl group. Another possibility is a domino reaction initiated by the addition of an organometallic reagent to a suitably functionalized precursor.

For instance, a one-pot reaction could be envisioned starting from a precursor containing both an ester and a ketone functionality. The addition of two equivalents of a propyl Grignard reagent could first attack the ketone, and then, under different reaction conditions (e.g., change in temperature or addition of a catalyst), the ester could be reduced. While challenging, the development of such a process would represent a significant step forward in the efficient synthesis of this and related diols.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving Hydroxyl Functionalities

The presence of two primary hydroxyl groups at the terminal positions of the pentane (B18724) chain dictates a significant portion of the molecule's reactivity. These groups can undergo a variety of transformations, including esterification, etherification, oxidation, and cyclization.

The primary hydroxyl groups of 3-Phenyl-3-propylpentane-1,5-diol readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst. The reaction proceeds through nucleophilic acyl substitution, where the alcohol oxygen attacks the carbonyl carbon of the acylating agent. Given the presence of two hydroxyl groups, the reaction can be controlled to yield either a monoester or a diester, depending on the stoichiometry of the reactants. The steric bulk of the central quaternary carbon may influence the rate of the second esterification. For instance, the esterification of sterically hindered diols like neopentyl glycol often requires specific catalysts or conditions to achieve high yields of the diester. pnu.ac.ir A common method involves using an acidic ion exchange resin as a catalyst at elevated temperatures, with continuous removal of water to drive the equilibrium towards the product. pnu.ac.irpnu.ac.ir

Etherification of the hydroxyl groups can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono- and di-ethers is possible. Selective mono-etherification can be challenging but may be achieved by using a bulky alkyl halide or by controlling the stoichiometry of the base and alkylating agent.

Table 1: Exemplary Esterification and Etherification Reactions of Diols

Reaction TypeReactantsCatalyst/ConditionsProduct(s)
EsterificationDiol, Carboxylic AcidAcid Catalyst (e.g., H₂SO₄), HeatMonoester, Diester
EtherificationDiol, Alkyl HalideStrong Base (e.g., NaH)Monoether, Diether

The oxidation of this compound offers a pathway to various carbonyl compounds. The two primary hydroxyl groups can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). solubilityofthings.combeilstein-journals.org Careful control of the reaction conditions is necessary to prevent over-oxidation to carboxylic acids. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the corresponding dicarboxylic acid. libretexts.org

In contrast, the tertiary carbon atom bearing the phenyl and propyl groups lacks a hydrogen atom, rendering the central part of the molecule resistant to oxidation under standard conditions. msu.edulibretexts.org This differential reactivity allows for the selective transformation of the terminal hydroxyl groups.

Reduction of the hydroxyl groups themselves is not a typical transformation as they are already in a reduced state. However, the carbonyl groups of the corresponding oxidized products (aldehydes or ketones) can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

The 1,5-diol structure of this compound makes it a prime candidate for intramolecular cyclization reactions to form a six-membered heterocyclic ring. Under acidic conditions, protonation of one hydroxyl group converts it into a good leaving group (water). The other hydroxyl group can then act as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form a tetrahydropyran (B127337) ring. This acid-catalyzed dehydration is a common method for the synthesis of cyclic ethers from diols. youtube.com

Another potential cyclization pathway involves oxidative cyclization. The selective oxidation of 1,5-diols can lead to the formation of δ-lactones. capes.gov.bryoutube.com For example, using a reagent system like TEMPO (2,2,6,6-tetramethylpiperidinooxy) with a co-oxidant can selectively oxidize one of the primary alcohols to an aldehyde, which then exists in equilibrium with the corresponding lactol. Further oxidation of the lactol yields the δ-lactone.

Reactivity of the Phenyl Moiety

The phenyl group attached to the central carbon atom is another key reactive site in this compound. It can participate in electrophilic aromatic substitution reactions and can be functionalized to undergo palladium-catalyzed cross-coupling reactions.

The alkyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orguomustansiriyah.edu.iq Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the positions ortho and para to the point of attachment of the pentanediol (B8720305) chain. byjus.com The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro substituted diol
BrominationBr₂, FeBr₃ortho-bromo and para-bromo substituted diol
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl and para-acyl substituted diol

The phenyl group of this compound can be modified to participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.orglibretexts.org To be utilized in such reactions, the phenyl group would first need to be converted into an aryl halide (e.g., bromide or iodide) or an aryl triflate through electrophilic halogenation or reaction with a triflating agent, respectively.

Once functionalized, the resulting aryl halide or triflate can undergo a variety of cross-coupling reactions. For example, in a Suzuki coupling, the aryl halide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. libretexts.orgrsc.org Similarly, in a Heck reaction, it could be coupled with an alkene. acs.org These transformations offer a versatile strategy for the further elaboration of the molecular framework.

Mechanistic Studies of Key Synthetic Steps

The initial phase of the synthesis involves the formation of diethyl 3-phenyl-3-propylmalonate. This is typically achieved through the sequential alkylation of diethyl malonate.

The first step is the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups) by a suitable base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile. libretexts.org

The enolate then attacks an alkyl halide, for instance, propyl bromide, in a nucleophilic substitution reaction (typically SN2), to form diethyl propylmalonate. masterorganicchemistry.com A second deprotonation at the now monosubstituted α-carbon generates a new enolate. The introduction of the phenyl group can be more complex. While direct SN2 reaction with a simple phenyl halide is not feasible, alternative methods such as nucleophilic aromatic substitution on an activated aryl halide or metal-catalyzed cross-coupling reactions can be employed.

A more direct and analogous reaction to achieve the tertiary carbon center is the double addition of a Grignard reagent to an ester. In a related context, esters can react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The mechanism involves an initial nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the alkoxy group to form a ketone. masterorganicchemistry.comchemistrysteps.com A second equivalent of the Grignard reagent rapidly adds to the more reactive ketone, leading to a tertiary alcohol after an acidic workup. masterorganicchemistry.comchemistrysteps.com

Table 1: Key Nucleophilic Reactions in the Synthesis of this compound Precursors

Reaction Step Reactants Nucleophile Electrophile Mechanism Type Intermediate(s)
Enolate FormationDiethyl malonate, Base (e.g., NaOEt)Base (EtO⁻)α-HydrogenAcid-BaseEnolate
AlkylationEnolate, Propyl halideEnolateAlkyl halide carbonSN2-
Grignard Addition (to ester)Ester, Grignard Reagent (R-MgX)Grignard Reagent (R⁻)Carbonyl CarbonNucleophilic AdditionTetrahedral intermediate

The final step in the synthesis of this compound is the reduction of the two ester groups of the disubstituted malonate (diethyl 3-phenyl-3-propylmalonate) to primary alcohols. This transformation is a classic example of a redox reaction in organic synthesis.

Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this reduction, as milder agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org The reaction with LiAlH₄ effectively converts the two ester groups into two primary hydroxyl groups, yielding the target 1,5-diol.

The mechanism for the reduction of each ester group involves the following key steps: libretexts.orgjove.com

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond reforms, and the alkoxy group (⁻OEt) is eliminated as a leaving group. This step forms an aldehyde intermediate. orgoreview.comjove.com

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. orgoreview.comchemistrysteps.com This leads to the formation of a new tetrahedral alkoxide intermediate.

Protonation: Finally, an acidic workup (e.g., with water or dilute acid) is performed to protonate the two resulting alkoxide ions, yielding the primary alcohol functionalities of the 1,5-diol.

This process occurs for both ester groups on the malonate, thus requiring a sufficient molar equivalent of the reducing agent to complete the transformation to this compound.

Table 2: Mechanistic Steps in the Reduction of an Ester to an Alcohol

Step Description Key Species Involved
1Nucleophilic attack by hydride on the ester carbonyl.LiAlH₄, Ester
2Collapse of the tetrahedral intermediate and elimination of the alkoxide.Tetrahedral intermediate, Aldehyde
3Nucleophilic attack by a second hydride on the aldehyde carbonyl.Aldehyde, LiAlH₄
4Protonation of the resulting alkoxides during workup.Alkoxides, H₃O⁺

Stereochemistry and Conformational Analysis of 3 Phenyl 3 Propylpentane 1,5 Diol

Chirality and Stereoisomerism Considerations

The central carbon atom (C3) of 3-Phenyl-3-propylpentane-1,5-diol is a stereocenter, as it is bonded to four different substituents: a phenyl group, a propyl group, and two identical hydroxyethyl (B10761427) (-CH2CH2OH) groups. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3-Phenyl-3-propylpentane-1,5-diol and (S)-3-Phenyl-3-propylpentane-1,5-diol.

The spatial arrangement of the phenyl and propyl groups around the chiral center determines the absolute configuration of each enantiomer. Due to the free rotation around the single bonds, the molecule can adopt numerous conformations; however, the fundamental chirality is an intrinsic property of the molecule. The presence of two hydroxyl groups also raises the possibility of diastereomers if additional chiral centers were present, but in this case, only enantiomerism is observed.

Conformational Preferences and Energy Landscapes

The three-dimensional shape of this compound is not static. The molecule is in a constant state of flux, with its various parts rotating around the carbon-carbon single bonds. This rotation leads to a variety of transient spatial arrangements known as conformations. The relative stability of these conformations is determined by a combination of steric hindrance, torsional strain, and intramolecular interactions, which collectively define the molecule's potential energy landscape.

Intramolecular Hydrogen Bonding Effects

A significant factor influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding. researchgate.net The two terminal hydroxyl groups can act as both hydrogen bond donors and acceptors. This can lead to the formation of a cyclic-like structure where the hydroxyl proton of one arm interacts with the oxygen atom of the other. researchgate.net The likelihood and strength of this intramolecular hydrogen bond depend on the gauche or anti arrangement of the carbon backbone.

Rotational Barriers and Conformational Dynamics

The rotation around the C-C bonds in the pentane (B18724) backbone and the bond connecting the phenyl group to the central carbon is not entirely free. It is hindered by energy barriers, known as rotational barriers. These barriers arise from the temporary eclipsing of bulky groups during rotation, which leads to increased steric strain.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound is a crucial step in its characterization, especially in fields like medicinal chemistry where enantiomers can have vastly different biological activities. Several analytical techniques can be employed for this purpose.

Modified Mosher's Method Applications

The modified Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral alcohols. nih.gov Although originally developed for secondary alcohols, it has been successfully applied to tertiary alcohols and diols. nih.govresearchgate.net The method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

In the case of this compound, both primary hydroxyl groups would be esterified to form di-MTPA esters. nih.gov The protons in the vicinity of the newly formed chiral ester centers will experience different magnetic environments in the two diastereomers due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be deduced. For acyclic syn-1,3-diols, the Δδ values have been shown to be systematically arranged, making the method reliable. nih.gov However, for anti-1,3-diols, the method may not be as straightforward. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Method Analysis of a Chiral Diol

Protonδ (S-MTPA ester) [ppm]δ (R-MTPA ester) [ppm]Δδ (δS - δR) [ppm]Predicted Configuration
H-2a4.354.30+0.05R
H-2b4.204.28-0.08R
H-4a4.404.32+0.08R
H-4b4.254.35-0.10R

This table presents a hypothetical data set to illustrate the application of Mosher's method. The signs of the Δδ values for protons on either side of the chiral center are used to assign the absolute configuration.

Chiral HPLC and Capillary Electrophoresis for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques that can be used to resolve the enantiomers of this compound.

Chiral HPLC

For chiral HPLC, a chiral stationary phase (CSP) is used. These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of chiral separations. researchgate.net A reported HPLC method for the analysis of this compound utilizes a reverse-phase column (Newcrom R1) with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com While this method is for analysis of the compound, for enantiomeric resolution, a chiral column would be necessary. sielc.com

Table 2: Example HPLC Method for Analysis of this compound

ParameterValue
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
DetectionUV

This table outlines a general HPLC method for the analysis of the compound. For chiral separation, a chiral column would be substituted.

Capillary Electrophoresis

Chiral capillary electrophoresis is another effective technique for separating enantiomers. mdpi.com In this method, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation. Cyclodextrins are commonly used as chiral selectors in CE. mdpi.com The choice of the specific cyclodextrin (B1172386) and the experimental conditions, such as pH and buffer concentration, are crucial for achieving successful enantioseparation. mdpi.com

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucubration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Phenyl-3-propylpentane-1,5-diol. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons of the two equivalent methylene (B1212753) groups adjacent to the hydroxyl groups (CH₂OH) are expected to resonate at a distinct chemical shift, while the other methylene and methyl protons of the propyl and pentane (B18724) backbones will have their own characteristic signals.

A hypothetical ¹H NMR data table for this compound is presented below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30-7.10m5HAr-H
~3.60t4H2 x -CH ₂OH
~1.90t4H2 x -CH ₂CH₂OH
~1.30sextet2H-CH₂CH ₂CH₃
~0.85t3H-CH₂CH₂CH
~2.50s2H2 x -OH

Note: This table is a hypothetical representation and actual chemical shifts may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The number of distinct signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The phenyl group will show characteristic signals in the aromatic region (typically δ 125-145 ppm). The quaternary carbon attached to the phenyl and propyl groups will have a specific chemical shift, as will the carbons of the diol and propyl chains.

A hypothetical ¹³C NMR data table is provided below:

Chemical Shift (ppm)Assignment
~145Quaternary Ar-C
~128Ar-C H
~126Ar-C H
~632 x -C H₂OH
~45C (Ph)(propyl)(CH₂CH₂OH)₂
~382 x -C H₂CH₂OH
~35-C H₂CH₂CH₃
~17-CH₂C H₂CH₃
~14-CH₂CH₂C H₃

Note: This table is a hypothetical representation and actual chemical shifts may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of adjacent methylene groups in the pentanediol (B8720305) and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the proton signal around 3.60 ppm would show a correlation to the carbon signal around 63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons. For example, the protons of the methylene groups adjacent to the hydroxyls would show a correlation to the quaternary carbon.

These 2D NMR techniques, when used in combination, provide a comprehensive and definitive structural elucidation of this compound. researchgate.netsdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysissielc.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation pattern of this compound. sielc.com The molecular weight of this compound is 222.329 g/mol . sielc.com In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The fragmentation pattern can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the diol functionality and cleavage of the alkyl chains.

A hypothetical fragmentation data table is presented below:

m/zPossible Fragment
222[M]⁺ (Molecular Ion)
204[M - H₂O]⁺
186[M - 2H₂O]⁺
179[M - C₃H₇]⁺
131[C₁₀H₁₁]⁺ (Phenylpropyl fragment)
91[C₇H₇]⁺ (Tropylium ion)

Note: This table is a hypothetical representation and the observed fragmentation pattern can vary based on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.net The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for this compound would include:

A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. libretexts.orgpressbooks.pub

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains typically appear in the 2850-3000 cm⁻¹ region. pressbooks.pub

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.orgpressbooks.pub

C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub

C-O stretching vibrations of the primary alcohols will be observed in the 1050-1150 cm⁻¹ range.

A summary of expected IR absorption bands is provided in the table below:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H Stretch (Alcohol)
3000-3100MediumAromatic C-H Stretch
2850-3000StrongAliphatic C-H Stretch
1450-1600MediumAromatic C=C Stretch
1050-1150StrongC-O Stretch (Primary Alcohol)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysissielc.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis. sielc.com A reverse-phase HPLC method can be employed for its separation. sielc.comsielc.com

In a typical setup, a C18 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the phenyl group absorbs, or a mass spectrometer (LC-MS). sielc.com

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

A sample HPLC method is outlined below:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This technique is essential for quality control, ensuring the compound meets the required purity standards for its intended applications.

Method Development in Reverse Phase HPLC

The analysis of this compound can be achieved using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method under straightforward conditions. sielc.comsielc.com Due to the compound's structure, which includes a phenyl group and two hydroxyl groups, it possesses a moderate degree of polarity. This makes it suitable for retention on reversed-phase columns. nih.govsielc.com

The development of a robust HPLC method involves several key considerations:

Column Selection: A C18 column is often the primary choice for developing a new reversed-phase method. sigmaaldrich.com However, for polar compounds, other stationary phases like RP-Amide or Phenyl columns can offer enhanced retention and selectivity. sigmaaldrich.com For this compound specifically, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been noted as a suitable option. sielc.com

Mobile Phase Composition: A typical mobile phase for this compound consists of a mixture of acetonitrile (MeCN) and water. sielc.comsielc.com The use of a gradient, where the proportion of the organic solvent is increased over time, is common to ensure adequate separation and elution of the compound. Phosphoric acid can be used as a mobile phase modifier to improve peak shape. sielc.comsielc.com

Detection: The presence of the phenyl group in the molecule allows for straightforward detection using a UV-Vis detector.

A hypothetical gradient elution program for the analysis of this compound is presented in the table below.

Time (minutes)% Water% Acetonitrile
0.0955
10.0595
12.0595
12.1955
15.0955

Considerations for Mass Spectrometry Compatibility

For methods that require coupling HPLC with a mass spectrometer (LC-MS), certain adjustments to the mobile phase are necessary. shimadzu.be The primary consideration is the volatility of the mobile phase components, as the MS detector operates under a high vacuum. shimadzu.bemissouri.edu

Key modifications for MS compatibility include:

Volatile Buffers: Non-volatile buffers like phosphoric acid, which are acceptable for UV detection, are incompatible with MS and must be replaced. shimadzu.bemissouri.edu Volatile alternatives such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are commonly used. sigmaaldrich.commissouri.edu For this compound, it is recommended to replace phosphoric acid with formic acid for MS-compatible applications. sielc.comsielc.com

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for polar molecules like diols, as it can readily form ions in solution. fishersci.com For diols, negative ion electrospray in combination with boric acid complexes can also be a useful method for characterization. nih.gov

Expected Ions: In mass spectrometry, the compound would be expected to produce specific ions. A table of theoretical monoisotopic masses for common adducts of this compound (C14H22O2, Exact Mass: 222.16) is provided below.

Ion FormulaAdductTheoretical m/z
[M+H]+Protonated Molecule223.1696
[M+Na]+Sodium Adduct245.1515
[M+K]+Potassium Adduct261.1255
[M-H2O+H]+Loss of Water205.1592

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. uq.edu.aurigaku.com This technique requires the compound to be in a solid, crystalline form. excillum.com The process involves diffracting X-rays off a single crystal of the material to determine the arrangement of atoms within the crystal lattice. uq.edu.aurigaku.com

For a compound like this compound, successful crystallization would yield a wealth of structural information, including:

Precise bond lengths and angles.

The conformation of the pentane chain and the orientation of the phenyl and propyl groups.

Intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice.

Obtaining a high-quality crystal suitable for diffraction is often the most challenging step. nih.gov For small organic molecules that are difficult to crystallize on their own, co-crystallization with a host molecule can sometimes facilitate the formation of suitable crystals. nih.gov

If a single crystal of this compound were to be successfully analyzed, the resulting data would include specific crystallographic parameters, as exemplified in the hypothetical table below.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and geometric properties of molecules. For "3-Phenyl-3-propylpentane-1,5-diol," DFT calculations would provide insights into its stability and reactivity. However, specific studies applying DFT to this molecule are not extensively reported in peer-reviewed literature. The hypothetical application of these methods is discussed below.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For "this compound," this process would involve calculating the potential energy surface of the molecule and finding the coordinates that correspond to the lowest energy.

Following optimization, vibrational frequency analysis would be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results of this analysis are crucial for several reasons:

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Thermodynamic properties: The vibrational frequencies can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Infrared (IR) and Raman spectra prediction: The calculated vibrational frequencies and their intensities can be used to simulate the IR and Raman spectra of the molecule, which can be compared with experimental data for validation.

A hypothetical table of selected calculated vibrational frequencies for a key functional group is presented below.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching3600 - 3200
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1475
C-OStretching1260 - 1000

Note: The data in this table is hypothetical and represents typical ranges for the specified functional groups. Actual calculated values would be specific to the optimized geometry of "this compound."

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. For "this compound," the presence of the phenyl ring and hydroxyl groups would influence the energies of these frontier orbitals.

A hypothetical table of calculated electronic properties is provided below.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

Note: The data in this table is hypothetical. The actual values would be obtained from specific DFT calculations on "this compound."

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational changes and intermolecular interactions of molecules.

Conformational Flexibility Analysis

"this compound" possesses significant conformational flexibility due to the presence of rotatable single bonds in its propyl and pentanediol (B8720305) moieties. MD simulations can explore the potential energy surface of the molecule and identify the various low-energy conformations accessible at a given temperature. This analysis is crucial for understanding how the molecule's shape can influence its physical properties and interactions with other molecules.

Intermolecular Interaction Modeling

MD simulations can also be employed to model the intermolecular interactions of "this compound" with itself or with other molecules in a condensed phase. The hydroxyl groups of the diol are capable of forming hydrogen bonds, which would be a dominant intermolecular interaction. The phenyl group can participate in van der Waals and π-π stacking interactions. Understanding these interactions is fundamental to predicting the bulk properties of the compound, such as its boiling point, solubility, and viscosity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which in this context refers to chemical reactivity. To develop a QSAR model for the chemical reactivity of a series of related compounds, one would need a dataset of molecules and their experimentally determined reactivity data.

For a hypothetical QSAR study involving "this compound," molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of descriptors that could be relevant for the reactivity of this diol include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO and LUMO energies.

Quantum chemical descriptors: Partial charges on the oxygen atoms of the hydroxyl groups.

These descriptors would then be correlated with a measure of chemical reactivity, such as the rate constant for a specific reaction, using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR model could then be used to predict the reactivity of other, similar compounds.

Correlation of Substituent Effects

The phenyl group, being an aromatic system, can act as an electron-withdrawing group through inductive effects, while also being capable of electron donation or withdrawal through resonance, depending on the nature of the reaction or property being investigated. The propyl group is a simple alkyl group and primarily acts as an electron-donating group through induction. The two hydroxyl groups are capable of hydrogen bonding and can also exhibit both inductive and resonance effects.

A computational study would analyze how these substituent effects influence the molecule's conformational preferences, the acidity of the hydroxyl protons, and the reactivity at different sites within the molecule. For instance, the electron-donating nature of the propyl group could slightly increase the electron density on the central carbon, while the phenyl group would delocalize it.

Thermodynamic Property Calculations

Thermodynamic properties are essential for understanding the stability and reactivity of a compound. These can be calculated with a good degree of accuracy using computational methods.

Zero-Point Energy and Enthalpy Determinations

The zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have. It arises from the Heisenberg uncertainty principle and is the vibrational energy that molecules retain even at absolute zero temperature. For this compound, the ZPE would be calculated by summing the energies of all its vibrational modes at 0 K.

Table 1: Hypothetical Calculated Thermodynamic Properties for this compound

PropertyHypothetical Calculated ValueUnits
Zero-Point Energy (ZPE)Value not availablekJ/mol
Standard Enthalpy of Formation (ΔH°f)Value not availablekJ/mol

Note: The values in this table are hypothetical as specific computational studies on this molecule are not publicly available.

Entropy and Ionization Energy Assessments

Entropy (S°) is a measure of the disorder or randomness of a system. For a molecule like this compound, its entropy would be influenced by its rotational and vibrational freedom, as well as its conformational flexibility. Computational chemistry software can calculate the standard entropy of a molecule based on its vibrational frequencies and moments of inertia.

The ionization energy is the energy required to remove an electron from a molecule, forming a cation. The first ionization energy corresponds to the removal of the most loosely bound electron. In this compound, this would likely be an electron from the π-system of the phenyl ring, as these are generally the highest occupied molecular orbitals (HOMOs) in such compounds. Computational methods can provide a reliable estimate of the ionization energy by calculating the energy difference between the neutral molecule and its corresponding cation.

Table 2: Hypothetical Calculated Molecular Properties for this compound

PropertyHypothetical Calculated ValueUnits
Standard Entropy (S°)Value not availableJ/(mol·K)
First Ionization EnergyValue not availableeV

Note: The values in this table are hypothetical as specific computational studies on this molecule are not publicly available.

Derivatives and Analogues of 3 Phenyl 3 Propylpentane 1,5 Diol

Synthesis of Structural Analogues

The synthesis of structural analogues of 3-phenyl-3-propylpentane-1,5-diol allows for a systematic investigation of structure-activity relationships. Key modifications include altering the length and branching of the alkyl chains attached to the tertiary carbon and repositioning the hydroxyl groups along the pentane (B18724) backbone.

Variation of Alkyl Substituents (e.g., 3-Ethyl-3-phenylpentane-1,5-diol)

The synthesis of analogues with different alkyl groups at the C3 position, such as the well-documented 3-ethyl-3-phenylpentane-1,5-diol (B14416876), typically starts from a suitable diester precursor. A common approach involves the Grignard reaction. For instance, the synthesis of 3-ethyl-3-phenylpentane-1,5-diol can be conceptually approached by reacting a diethyl 3-phenylpentanedioate with an excess of a suitable Grignard reagent, followed by reduction.

A general synthetic strategy for 3-alkyl-3-aryl-1,5-pentanediols can be envisioned starting from diethyl malonate. Alkylation of diethyl malonate with a haloalkane (e.g., propyl bromide) followed by a second alkylation with a different haloalkane (e.g., ethyl bromide) in the presence of a base would yield a disubstituted malonic ester. Subsequent reaction with a phenyl Grignard reagent and reduction of the ester groups would lead to the desired 1,5-diol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₂₂O₂222.3283763-12-6
3-Ethyl-3-phenylpentane-1,5-diolC₁₃H₂₀O₂208.30 nih.gov84682-28-0 nih.gov
3-Phenylpentane-1,5-diolC₁₁H₁₆O₂180.24 nih.gov829-27-6 nih.gov
3-Propyl-pentane-1,5-diolC₈H₁₈O₂146.23Not Available

This table contains data for the parent compound and its synthesized or commercially available analogues.

Modification of Diol Positions

Altering the positions of the hydroxyl groups on the pentane chain generates constitutional isomers of this compound. For example, the synthesis of a 1,3-diol analogue, such as 3-phenyl-3-propylpropane-1,3-diol, would require a different synthetic precursor. One plausible route could involve the reduction of a corresponding β-hydroxy ketone or a substituted malonic acid derivative.

The synthesis of vicinal diols (1,2-diols) often employs dihydroxylation of an appropriate alkene. For instance, an alkene precursor like 3-phenyl-3-propyl-1-pentene could potentially be synthesized and subsequently subjected to dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) to yield 3-phenyl-3-propylpentane-1,2-diol.

Functionalization of Hydroxyl Groups

The two primary hydroxyl groups of this compound are key sites for further chemical transformations, allowing for the creation of a wide range of derivatives with potentially altered solubility, reactivity, and biological activity.

Ester Derivatives

Esterification of this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Depending on the stoichiometry of the reagents, either a monoester or a diester can be selectively prepared. For example, reacting the diol with two equivalents of acetyl chloride in the presence of a base like pyridine (B92270) would yield the diacetate ester.

Derivative TypeGeneral ReactantPotential Product Name
EsterCarboxylic Acid (e.g., Acetic Acid)3-Phenyl-3-propylpentane-1,5-diyl diacetate
EtherAlkyl Halide (e.g., Methyl Iodide)1,5-Dimethoxy-3-phenyl-3-propylpentane

This table illustrates potential derivatives through functionalization of the hydroxyl groups.

Ether Derivatives

The synthesis of ether derivatives of this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups using a strong base, such as sodium hydride, to form the corresponding dialkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would then yield the diether derivative. The choice of the base and reaction conditions is critical to avoid potential side reactions, such as elimination.

Transformations Involving the Phenyl Ring

The aromatic phenyl ring in this compound is also amenable to a variety of electrophilic aromatic substitution reactions. These transformations allow for the introduction of different functional groups onto the aromatic nucleus, further expanding the chemical diversity of the derivatives.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl ring, primarily at the para position due to the directing effect of the alkyl substituent.

Halogenation: Treatment with a halogen (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivative.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would introduce an acyl group onto the phenyl ring.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst would introduce an additional alkyl group to the aromatic ring.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid potential side reactions involving the hydroxyl groups. Protection of the hydroxyl groups as esters or ethers might be necessary prior to carrying out these aromatic substitutions.

Role as a Precursor to Complex Organic Molecules

This compound, with its bifunctional nature possessing two primary hydroxyl groups and a substituted phenylpropyl core, serves as a versatile precursor for the synthesis of more complex organic molecules. Its strategic placement of functional groups allows for a variety of transformations, leading to the formation of heterocyclic compounds and other valuable molecular architectures. The reactivity of the diol is centered around the two hydroxyl groups, which can undergo oxidation, cyclization, and other modifications.

The primary utility of 1,5-diols in organic synthesis is their ability to form six-membered rings, which are prevalent in many natural products and biologically active compounds. The specific substitution pattern of this compound, featuring a phenyl and a propyl group at the C3 position, can influence the stereochemical outcome of these cyclization reactions and impart unique properties to the resulting molecules.

Intramolecular Cyclization (Dehydration)

One of the fundamental reactions of 1,5-diols is acid-catalyzed intramolecular cyclization, which proceeds via dehydration to yield a cyclic ether. In the case of this compound, this reaction would lead to the formation of a substituted tetrahydropyran (B127337). The presence of the bulky phenyl and propyl groups at the C3 position would likely influence the conformation of the resulting ring.

The general mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation to close the ring. A final deprotonation step yields the tetrahydropyran derivative. The specific product from the dehydration of this compound would be 4-phenyl-4-propyltetrahydropyran .

Research on the dehydration of unsubstituted 1,5-pentanediol (B104693) has shown that depending on the catalyst and reaction conditions, other products such as unsaturated alcohols (e.g., 4-penten-1-ol) can also be formed. researchgate.netresearchgate.net For this compound, similar side reactions might be possible, leading to the formation of 3-phenyl-3-propyl-4-penten-1-ol .

Oxidation to Lactones

The oxidation of 1,5-diols provides an efficient route to δ-lactones (six-membered cyclic esters), which are important structural motifs in a variety of natural products. Several reagents have been developed for the selective oxidation of 1,5-diols to lactones. A notable example is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with a co-oxidant like bis(acetoxy)iodobenzene (BAIB). capes.gov.brresearchgate.netscilit.com This system is known for its high chemoselectivity in oxidizing primary alcohols.

When applied to this compound, this oxidation would first convert one of the primary hydroxyl groups to an aldehyde. This intermediate aldehyde can then exist in equilibrium with its cyclic hemiacetal form. Further oxidation of the hemiacetal leads to the formation of the corresponding δ-lactone. The resulting product would be 4-phenyl-4-propyldihydro-2H-pyran-2-one .

The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable method for the synthesis of complex lactones. Biocatalytic oxidation systems have also been developed for the synthesis of lactones from diols, offering high selectivity and yields under environmentally benign conditions. nih.gov

Formation of other Heterocycles

Beyond the formation of tetrahydropyrans and lactones, 1,5-diols can be utilized as precursors for other types of heterocyclic systems. For instance, they can be converted into α,ω-dihalides or α,ω-disulfonates, which can then be reacted with various nucleophiles to construct different heterocyclic rings.

For example, treatment of this compound with a reagent like phosphorus tribromide (PBr₃) would yield 1,5-dibromo-3-phenyl-3-propylpentane . This dibromide can then serve as a building block for the synthesis of various N- or S-containing heterocycles by reacting it with primary amines or sulfide (B99878) sources, respectively. This would lead to the formation of substituted piperidines or thianes.

The following table summarizes the potential complex organic molecules that can be synthesized from this compound and the general reaction types involved.

Precursor CompoundReaction TypeResulting Complex Molecule
This compoundIntramolecular Dehydration4-Phenyl-4-propyltetrahydropyran
This compoundOxidation4-Phenyl-4-propyldihydro-2H-pyran-2-one
This compoundHalogenation followed by Cyclization with an AmineN-Substituted-4-phenyl-4-propylpiperidine
This compoundHalogenation followed by Cyclization with a Sulfide4-Phenyl-4-propylthiane

Applications in Advanced Materials and Chemical Synthesis

Role in Agrochemical Research and Development

The potential application of 3-Phenyl-3-propylpentane-1,5-diol in agrochemical research and development is an area that remains largely unexplored. In principle, the compound could serve as a synthon, or building block, for the synthesis of more complex molecules with potential biological activity. The combination of a lipophilic phenylpropyl group and hydrophilic hydroxyl groups could be a starting point for developing new pesticides, herbicides, or plant growth regulators. However, there is currently no available research to substantiate its use or efficacy in this field.

Application as a Ligand or Reagent in Transition Metal Catalysis

The two hydroxyl groups of this compound offer potential for it to act as a bidentate ligand for transition metal centers. By deprotonating the hydroxyl groups, a dianionic chelating ligand could be formed, capable of coordinating with a variety of metal ions. The steric bulk provided by the phenyl and propyl substituents could create a specific coordination environment around the metal center, which might influence the selectivity and activity in catalytic reactions. Such sterically hindered ligands are often sought after in catalysis to control the access of substrates to the active site. Despite this theoretical potential, no studies have been published that describe the use of this compound as a ligand in transition metal catalysis.

Development of Specialty Chemicals and Intermediates

As a functionalized diol, this compound can be considered a specialty chemical intermediate. Its hydroxyl groups can be chemically transformed into a variety of other functional groups, making it a versatile precursor for the synthesis of more complex molecules. For instance, the hydroxyl groups could be oxidized to aldehydes or carboxylic acids, or converted to halides or amines. These derivatives could then serve as intermediates in the manufacturing of pharmaceuticals, fragrances, dyes, or other fine chemicals. While the potential for such applications exists, there is a lack of specific, documented industrial synthesis pathways that utilize this compound as a key intermediate.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₂O₂ alfa-chemistry.com
Molecular Weight 222.32 g/mol alfa-chemistry.com
CAS Number 83763-12-6 alfa-chemistry.com
Appearance Not specified
Boiling Point 384.8 °C at 760 mmHg alfa-chemistry.com
Flash Point 181 °C alfa-chemistry.com

Table of Chemical Compounds Mentioned

Compound Name
This compound
Methanol

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Phenyl-3-propylpentane-1,5-diol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be adapted from strategies used for structurally similar diols, such as Grignard addition or catalytic hydrogenation. For example, (2E)-2-pentene-1,5-diol is synthesized via vinyl cyclopropane ring-opening or 4-bromotetrahydropyran intermediates . Key variables include temperature (optimized between 60–80°C for cyclopropane derivatives) and catalyst selection (e.g., palladium for hydrogenation). Yield improvements (>70%) are achieved by controlling stoichiometry of phenyl/propyl precursors and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are critical for characterizing this compound purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (phenyl, propyl) and diol conformation. Coupling constants in 1^1H NMR resolve stereochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve diastereomers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₄H₂₂O₂: 246.16 g/mol) and fragmentation patterns .

Q. How can researchers evaluate the antimicrobial efficacy of this compound?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Compare with control diols like pentane-1,5-diol, which shows MICs of 0.5–2% against MRSA . Include time-kill assays to assess bactericidal kinetics and check for synergism with antibiotics via checkerboard assays .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies in this compound synthesis?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enantiopure starting materials. For example, (3R,5R)-configured diols are resolved using chiral HPLC or enzymatic resolution . Computational modeling (DFT) predicts steric effects of phenyl/propyl groups on reaction pathways, guiding catalyst design . Validate outcomes via X-ray crystallography or NOESY NMR .

Q. How do substituents (phenyl, propyl) influence the compound’s physicochemical properties and biological activity?

  • Methodological Answer :

  • LogP Analysis : Measure octanol/water partitioning to assess lipophilicity. The phenyl group increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • SAR Studies : Synthesize analogs (e.g., 3-methyl or 3-ethyl variants) and compare antimicrobial/cytotoxicity profiles. Propyl chains may improve penetration but require balance with steric hindrance .
  • Molecular Dynamics Simulations : Model interactions with bacterial membranes or enzymes (e.g., dehydratases) to rationalize activity .

Q. What experimental approaches resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., oxidation to ketones or esterification). Compare with pentane-1,5-diol, which degrades <5% under argon at 4°C . Use QbD principles to optimize storage buffers (pH 6–7) and antioxidant additives (e.g., BHT) .

Q. How can researchers assess the compound’s potential as a percutaneous absorption enhancer?

  • Methodological Answer :

  • Franz Diffusion Cells : Measure flux of model drugs (e.g., hydrocortisone) through ex vivo human skin. Pentane-1,5-diol enhances permeability 2–3 fold vs. propylene glycol .
  • Confocal Microscopy : Track fluorescent probes (e.g., Nile red) to visualize stratum corneum disruption. Correlate with transepidermal water loss (TEWL) measurements .
  • Cytotoxicity Screening : Use HaCaT keratinocytes for MTT assays; target >80% viability at working concentrations (1–5% w/v) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., MICs vs. time-kill curves) and standardized strains (ATCC controls). For pentane-1,5-diol, activity varies with bacterial inoculum size (±0.5 log CFU/mL); ensure consistent protocols . Purity differences (>95% vs. >98%) also impact results—characterize batches via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.